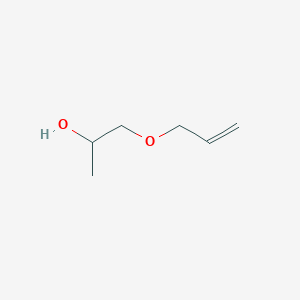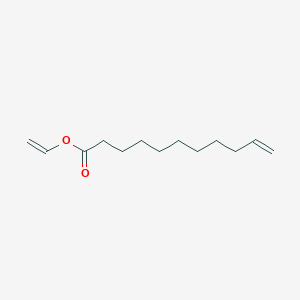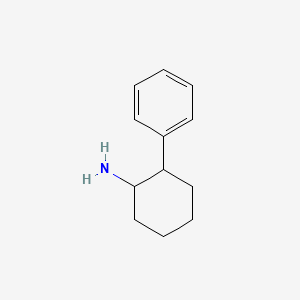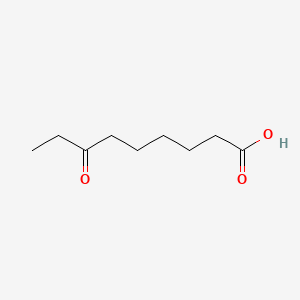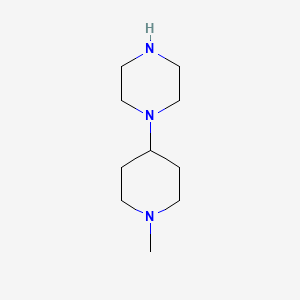
1-(1-Methyl-4-piperidinyl)piperazine
描述
1-(1-Methyl-4-piperidinyl)piperazine is a chemical compound with the molecular formula C10H21N3. It is also known as 1-Methyl-4-piperazinopiperidine. This compound is a derivative of piperazine and piperidine, which are both heterocyclic organic compounds. It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
It is known that piperazine derivatives often interact with various protein targets .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
It is known that piperazine derivatives can influence protein homeostasis networks, which are highly regulated systems responsible for maintaining the health and productivity of cells .
Pharmacokinetics
The compound has a molecular weight of 18329, which could influence its bioavailability .
Result of Action
It is known that piperazine derivatives can act as catalysts for many condensation reactions .
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Methyl-4-piperidinyl)piperazine can be synthesized through several methods. One common method involves the reaction of 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone. The reaction typically occurs under controlled conditions, such as in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves a two-stage synthesis process. The first stage includes the preparation of 1-Methyl-4-piperidone, which is then reacted with piperazine to form the final product. This method ensures high yield and purity of the compound .
化学反应分析
Types of Reactions
1-(1-Methyl-4-piperidinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce N-oxides, while reduction can yield amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .
科学研究应用
1-(1-Methyl-4-piperidinyl)piperazine is used in various scientific research applications, including:
相似化合物的比较
Similar Compounds
Similar compounds to 1-(1-Methyl-4-piperidinyl)piperazine include:
1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.
4-Chlorophenylpiperazine: A piperazine derivative with a chlorophenyl group, used in various research applications.
1-Methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with a similar structure and applications.
Uniqueness
This compound is unique due to its specific combination of piperazine and piperidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMKYGINIODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340653 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23995-88-2 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(1-Methyl-4-piperidinyl)piperazine (M-PP) in peptide analysis using mass spectrometry?
A: The research article explores various piperazine-based derivatives, including M-PP, for their ability to enhance the detection of peptides in mass spectrometry. These derivatives are reacted with the carboxyl groups of peptides using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole), with TFA (trifluoroacetic acid) acting as an activator. [] The study primarily focuses on the effectiveness of 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) in improving ionization efficiency and doesn't delve deeply into the specific impact of M-PP on signal enhancement. []
Q2: Does the research indicate any advantages or disadvantages of using M-PP compared to other piperazine derivatives for this application?
A: The research primarily highlights the superior performance of 2-PP and 2-PMP in enhancing the detection of peptides, particularly those with low molecular weight and high isoelectric points (pI). [] The study doesn't provide a direct comparison of M-PP's effectiveness against other derivatives like 2-PP and 2-PMP. Further investigation would be required to ascertain the specific advantages or disadvantages of using M-PP for peptide derivatization in mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
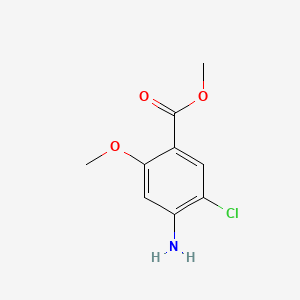
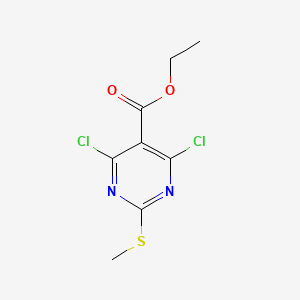
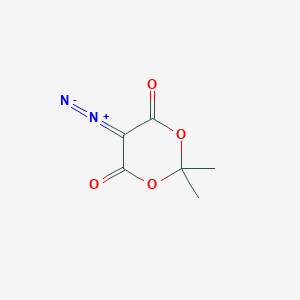
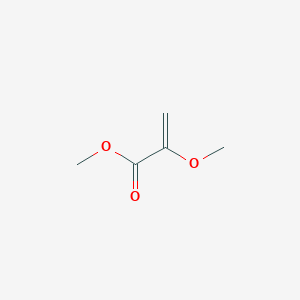

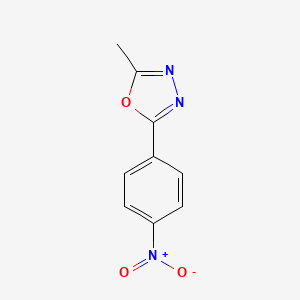
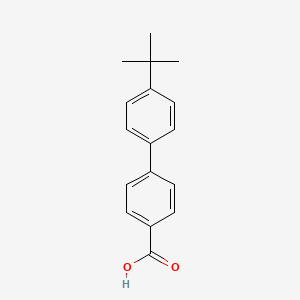
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
